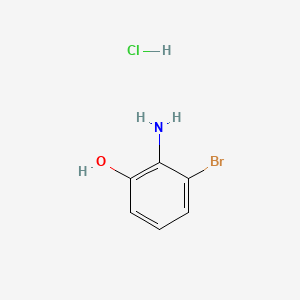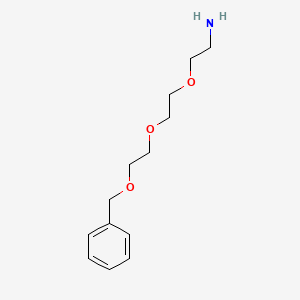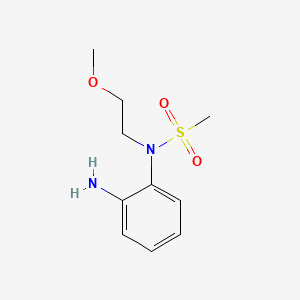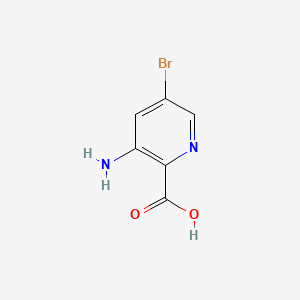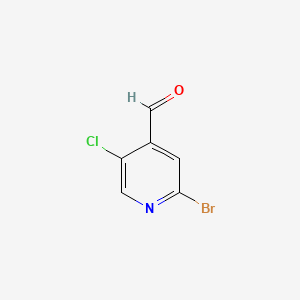
2-Bromo-5-chloropyridine-4-carboxaldehyde
概要
説明
2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a formyl group. It is primarily used in chemical research and synthesis due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
化学反応の分析
Types of Reactions
2-Bromo-5-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: Pyridine-4-methanol derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
科学的研究の応用
2-Bromo-5-chloropyridine-4-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-Bromo-5-chloropyridine-4-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing halogen atoms and the formyl group. These functional groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 2-Bromo-4-chloropyridine-3-carboxaldehyde
- 4-Bromo-2-chloropyridine-3-carboxylic acid
- 3-Bromo-5-chloro-4-hydroxybenzaldehyde
- 5-Bromo-2-chloropyridine-3-carbonitrile
Uniqueness
2-Bromo-5-chloropyridine-4-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
特性
IUPAC Name |
2-bromo-5-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVMEJUYJSWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670315 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921630-14-0 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
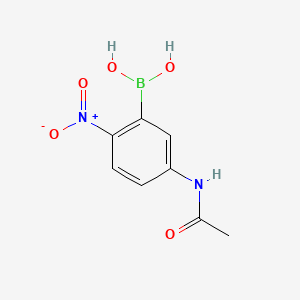

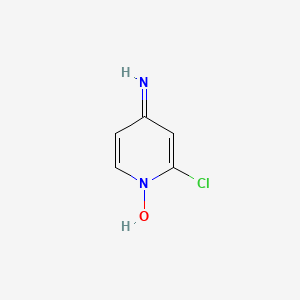

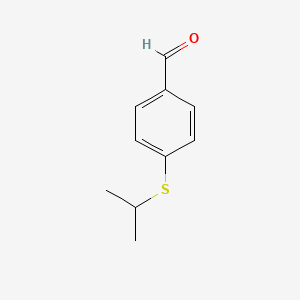
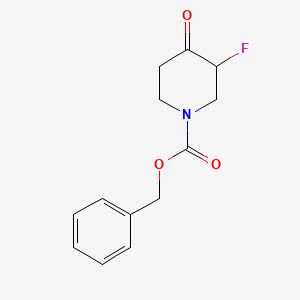
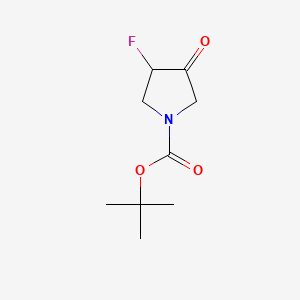
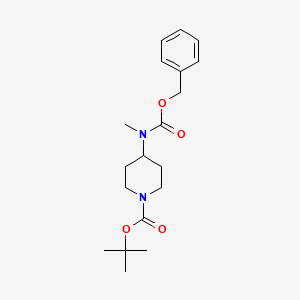
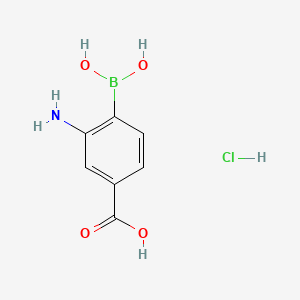
Methanone](/img/structure/B581994.png)
